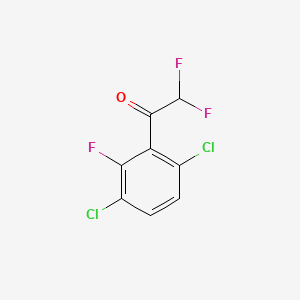
3-(Trifluoromethyl)benzaldehyde chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)benzaldehyde chloride is an organic compound with the molecular formula C8H5ClF3O. It is a derivative of benzaldehyde, where a trifluoromethyl group (-CF3) and a chloride group (-Cl) are attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzaldehyde chloride typically involves the chlorination of 3-(Trifluoromethyl)benzaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)benzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it to 3-(Trifluoromethyl)benzyl alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR)
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
3-(Trifluoromethyl)benzaldehyde chloride is widely used in scientific research due to its versatile chemical properties:
作用機序
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(Trifluoromethyl)benzaldehyde chloride is unique due to the presence of both trifluoromethyl and chloride groups, which impart distinct chemical reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various complex molecules, offering advantages over similar compounds that lack either the trifluoromethyl or chloride group .
特性
分子式 |
C8H5ClF3O- |
|---|---|
分子量 |
209.57 g/mol |
IUPAC名 |
3-(trifluoromethyl)benzaldehyde;chloride |
InChI |
InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |
InChIキー |
DSIXBSBVEBXDCC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
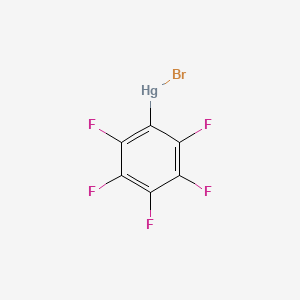
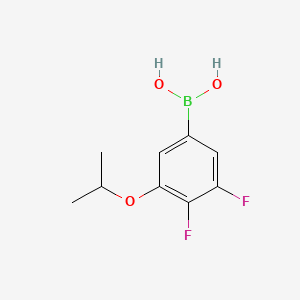

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
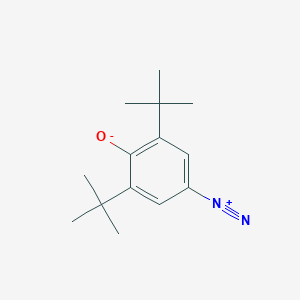
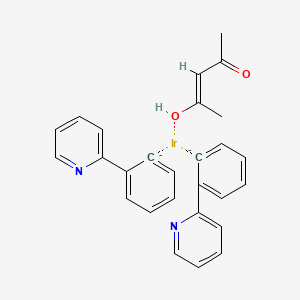
![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
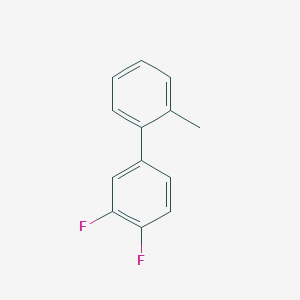

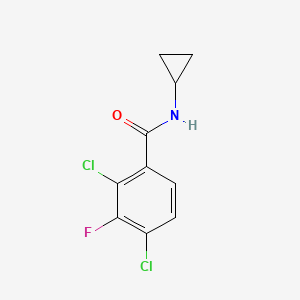

![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
